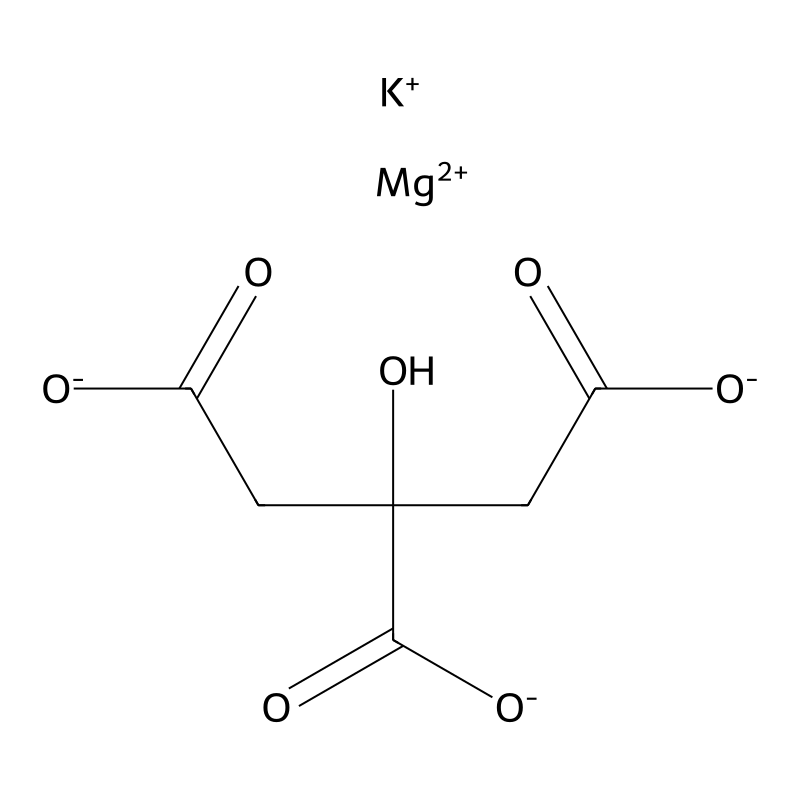

Potassium-magnesium citrate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Potassium-magnesium citrate is a compound formed from the combination of potassium, magnesium, and citrate ions. It is primarily recognized for its role in managing kidney stone formation, particularly calcium oxalate stones. This compound serves as a nutritional supplement that helps to maintain electrolyte balance and supports various physiological functions related to muscle and nerve activity. Potassium-magnesium citrate is typically presented as a crystalline powder that is soluble in water, making it easy to incorporate into dietary supplements.

The formation of potassium-magnesium citrate involves the reaction of citric acid with potassium and magnesium salts. The general reaction can be represented as follows:

This reaction illustrates how citric acid can interact with alkaline substances to form the citrate compound while releasing water as a byproduct. The resulting potassium-magnesium citrate can dissociate in solution, providing essential ions that play crucial roles in biological processes.

Potassium-magnesium citrate exhibits several biological activities that contribute to its therapeutic effects:

- Kidney Stone Prevention: The compound reduces the risk of calcium oxalate stone formation by increasing urinary citrate levels, which inhibits crystallization and promotes the solubility of calcium salts in urine .

- Electrolyte Balance: Both potassium and magnesium are vital for maintaining electrolyte balance in the body, which is crucial for normal muscle function and nerve transmission .

- Alkalizing Effect: Upon metabolism, potassium-magnesium citrate generates bicarbonate, leading to an increase in urinary pH, which further aids in preventing stone formation .

The synthesis of potassium-magnesium citrate can be achieved through several methods:

- Neutralization Reaction: This method involves neutralizing citric acid with potassium hydroxide and magnesium hydroxide to yield potassium-magnesium citrate.

- Direct Combination: Mixing anhydrous citric acid with potassium and magnesium salts under controlled conditions allows for the direct formation of the compound.

- Solvent Evaporation: Dissolving citric acid and the respective metal hydroxides in water, followed by evaporation of the solvent, can also produce crystalline potassium-magnesium citrate.

These methods ensure that the resulting compound retains its bioavailability and effectiveness as a dietary supplement.

Potassium-magnesium citrate has several applications in both clinical and nutritional contexts:

- Kidney Health: It is widely used as a prophylactic treatment for individuals prone to recurrent calcium oxalate kidney stones .

- Nutritional Supplementation: The compound is included in dietary supplements aimed at improving electrolyte balance, especially for athletes or individuals with increased physical demands .

- Management of Hypertension: Some studies suggest that potassium-magnesium citrate may help control blood pressure by promoting vasodilation through improved electrolyte balance .

Research indicates that potassium-magnesium citrate interacts positively with various physiological processes:

- Calcium Regulation: The presence of magnesium reduces urinary calcium excretion, thereby lowering the risk of stone formation while maintaining necessary calcium levels in the body .

- Citrate's Role: Citrate ions chelate calcium, preventing it from crystallizing into stones and enhancing urinary solubility of calcium salts .

Several compounds share similarities with potassium-magnesium citrate. Here’s a comparison highlighting its uniqueness:

| Compound | Main Components | Primary Use | Unique Feature |

|---|---|---|---|

| Potassium Citrate | Potassium and Citrate | Kidney stone prevention | Primarily affects urinary pH |

| Magnesium Citrate | Magnesium and Citrate | Laxative effect | More focused on digestive health |

| Calcium Citrate | Calcium and Citrate | Bone health support | Provides calcium for bone density |

| Sodium Citrate | Sodium and Citrate | Anticoagulant properties | Used mainly in blood preservation |

| Citric Acid | Citric Acid | Food additive/antioxidant | Naturally occurring organic acid |

Potassium-magnesium citrate stands out due to its dual role in providing both potassium and magnesium while also enhancing urinary citrate levels, thus offering comprehensive support against kidney stone formation compared to other similar compounds.

Organoleptic Properties

Appearance and Physical State

Potassium-magnesium citrate presents as a white to off-white crystalline powder or granules [1] [2] [3]. The compound exists as a free-flowing powder that maintains good flow characteristics due to its granular structure [1] [4] [2]. In its solid state, potassium-magnesium citrate exhibits a crystalline morphology with well-defined crystal structures that have been characterized through X-ray crystallography [5]. The material can be processed into different physical forms, including both powder and granular presentations, depending on the manufacturing method employed [1] [3].

The compound displays excellent flow properties as a free-flowing powder, which is attributed to its granular nature and controlled particle size distribution [1] [4]. When properly processed, potassium-magnesium citrate maintains its structural integrity and does not exhibit significant agglomeration under normal storage conditions [6] [7].

Color and Odor Characteristics

Potassium-magnesium citrate exhibits a white to off-white coloration that is characteristic of pure citrate compounds [1] [4] [2] [3]. The slight off-white tint may be attributed to the presence of trace amounts of hydration water or minor impurities that do not affect the compound's functionality [3]. The color remains stable under normal storage conditions and does not undergo significant changes when exposed to light or ambient temperatures [8].

The compound is completely odorless, displaying no detectable scent or aroma [1] [4] [2]. This odorless characteristic is consistent with the properties of citrate salts and makes the compound suitable for various applications where odor neutrality is required [4] [2]. The absence of odor is maintained throughout the shelf life of the product when stored under appropriate conditions [4].

Solubility Parameters

Water Solubility Profiles

Potassium-magnesium citrate demonstrates exceptional water solubility characteristics, being freely soluble in water at room temperature [1] [9] [3] [10]. The compound dissolves readily in aqueous solutions to form clear, colorless solutions without any visible precipitation or cloudiness [3] [10]. This high water solubility is attributed to the ionic nature of the compound and the hydrophilic properties of both the potassium and magnesium cations as well as the citrate anions [1] [2].

The dissolution process is rapid and complete, with the compound achieving full solubility within minutes of mixing with water [3]. The resulting aqueous solutions maintain stability over extended periods without showing signs of precipitation or crystallization [3]. Temperature effects on solubility show that elevated temperatures enhance the solubility of potassium-magnesium citrate, following typical salt dissolution patterns [11].

The pH of a 2% aqueous solution ranges from 6.5 to 8.5, indicating a slightly alkaline nature that is characteristic of citrate salts [9] [3]. This pH range is consistent across different batches and manufacturing processes, demonstrating the compound's buffer capacity and stability in aqueous media [3].

Solubility in Other Solvents

Potassium-magnesium citrate exhibits limited solubility in organic solvents, being insoluble in ethanol (95%) [12] [13] [14]. This insolubility in ethanol is typical of ionic compounds and citrate salts, which require polar solvents for effective dissolution [13] [14]. The compound also shows slightly soluble characteristics in methanol, but the solubility is significantly reduced compared to water [15].

In contrast, potassium-magnesium citrate demonstrates good solubility in glycerol/glycerin [12] [13], which is attributed to the polar nature of glycerol and its ability to interact with ionic compounds. This solubility in glycerol makes the compound suitable for formulations requiring non-aqueous polar solvents [13].

Organic solvents in general show poor solubility for potassium-magnesium citrate due to its polar, ionic nature [5]. Non-polar solvents are particularly ineffective for dissolving this compound, which is consistent with the principle that "like dissolves like" in chemical solubility [5].

Thermal Properties

Melting and Boiling Points

Potassium-magnesium citrate exhibits a melting point of 180°C, although the compound decomposes rather than melts at this temperature [16] [17] [12]. This decomposition characteristic is typical of hydrated citrate salts, which tend to lose structural integrity and release water and other volatile components when heated beyond their thermal stability threshold [16] [17].

The boiling point is estimated at 309.6°C at 760 mmHg, based on data from similar citrate compounds [18] [17] [12]. However, this boiling point is largely theoretical since the compound undergoes decomposition well before reaching its boiling temperature [17]. The flash point is estimated at 155.2°C, derived from thermal analysis of related magnesium citrate compounds [18].

Thermal Stability Analysis

Potassium-magnesium citrate demonstrates good thermal stability at room temperature and moderate temperatures, remaining structurally intact up to approximately 180°C [16] [17] [12]. Beyond this temperature, the compound begins to undergo thermal decomposition, with the release of water molecules and gradual breakdown of the citrate structure [16] [17].

Thermal stability testing has shown that the compound maintains its chemical integrity for up to six months at 40°C and 75% relative humidity, indicating excellent stability under accelerated aging conditions [8]. This stability profile makes the compound suitable for storage and transport under normal environmental conditions without significant degradation [8].

The compound exhibits stability under spray-drying conditions with total dissolved solids (TDS) ranging from 25-35%, allowing for efficient processing and manufacturing . The thermal stability is maintained within pH ranges of 7.5-10.5, but the compound shows decomposition in strongly acidic environments (pH < 3) .

Bulk Properties

Bulk Density Measurements

Potassium-magnesium citrate exhibits variable bulk density depending on processing methods. When produced through spray-drying processes, the compound typically achieves a bulk density of 0.55-0.65 g/cm³ [7] [20]. This relatively low bulk density is characteristic of spray-dried materials and provides good flow properties for handling and processing [7].

When subjected to compression or densification processes, the bulk density increases significantly to 1.0-1.3 g/cm³ [6] [7]. The higher density compressed forms are particularly suitable for tablet manufacturing and other applications requiring higher material density [6]. Optimized processing conditions can achieve bulk densities of approximately 1.1 g/cm³, which represents an ideal balance between density and processability [6].

The particle size distribution is controlled during manufacturing to achieve a maximum particle size of 0.3 cm (3 mm) diameter [6] [7]. This controlled particle size ensures consistent bulk properties and optimal flow characteristics for industrial processing [6] [7].

Hygroscopicity and Moisture Absorption

Potassium-magnesium citrate is highly hygroscopic, readily absorbing moisture from the atmosphere [1] [2] [21] [22]. This hygroscopic behavior is attributed to the presence of citrate ions, which have a strong affinity for water molecules [1] [2]. The compound can absorb sufficient moisture to cause clumping and agglomeration if not properly protected from humid conditions [21].

The moisture content is controlled during manufacturing to a maximum of 5.0% w/w [9] [3] [6]. This controlled moisture content is essential for maintaining the compound's stability, flow properties, and shelf life [9] [3]. Proper storage conditions require protection from humidity and moisture to prevent degradation and maintain product quality [21] [22].

The hygroscopic nature necessitates storage in airtight containers and controlled humidity environments to prevent moisture absorption and subsequent quality deterioration [21] [22]. The compound's deliquescent properties mean that it can absorb enough moisture to become partially liquid under high humidity conditions [22] [14].

| Property | Value | Processing Method |

|---|---|---|

| Bulk Density (spray dried) | 0.55-0.65 g/cm³ [7] [20] | Spray drying process |

| Bulk Density (compressed) | 1.0-1.3 g/cm³ [6] [7] | Compression/densification |

| Particle Size (maximum) | 0.3 cm (3 mm) diameter [6] [7] | Milling and sizing |

| Moisture Content | Maximum 5.0% w/w [9] [3] [6] | Controlled drying conditions |

| Hygroscopicity | Highly hygroscopic [1] [2] [21] [22] | Inherent property of citrate ions |

| Flow Properties | Free-flowing powder [1] [4] [2] | Granulation process |

| Stability in Air | Absorbs moisture from atmosphere [1] [2] [21] | Requires sealed storage |

| Property | Value | Characteristics |

|---|---|---|

| Water Solubility | Freely soluble [1] [9] [3] [10] | Dissolves readily at ambient temperature |

| Ethanol Solubility | Insoluble [12] [13] [14] | Practically insoluble in ethanol |

| Glycerol Solubility | Soluble [12] [13] | Good solubility in glycerin |

| pH (2% solution) | 6.5-8.5 [9] [3] | Slightly alkaline nature |

| Solution Appearance | Clear, colorless [3] [10] | No precipitation or cloudiness |

| Temperature Effect | Enhanced at elevated temperatures [11] | Increased solubility with heating |

| Property | Value | Notes |

|---|---|---|

| Melting Point | 180°C (decomposes) [16] [17] [12] | Compound decomposes rather than melts |

| Boiling Point | 309.6°C at 760 mmHg [18] [17] [12] | Estimated from similar citrate compounds |

| Decomposition Temperature | 180°C [16] [17] | Thermal decomposition begins at melting point |

| Thermal Stability | Stable up to 180°C [16] [17] [12] | Maintains structure below decomposition temperature |

| Stability at 40°C/75% RH | 6 months [8] | Excellent stability under accelerated conditions |

| pH Stability Range | 7.5-10.5 | Decomposes in strongly acidic conditions |